molecular formula C27H32O6 B3425438 Bisphenol A bis(2-hydroxyethyl ether) dimethacrylate CAS No. 41637-38-1

Bisphenol A bis(2-hydroxyethyl ether) dimethacrylate

Cat. No. B3425438
CAS RN: 41637-38-1
M. Wt: 452.5 g/mol
InChI Key: VIYWVRIBDZTTMH-UHFFFAOYSA-N
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Description

Synthesis Analysis

BisGMA is synthesized from bisphenol A and glycidyl methacrylate. It is also used in resin synthesis, serving as a monomer for synthetic resin and a modifier for high molecular polymers.


Molecular Structure Analysis

The molecular formula of BisGMA is C27H32O6 . It contains 66 bonds in total, including 34 non-H bonds, 16 multiple bonds, 14 rotatable bonds, 4 double bonds, 12 aromatic bonds, 2 six-membered rings, and 2 aliphatic esters .


Chemical Reactions Analysis

BisGMA shows significant changes in permittivity and relaxation loss peak in the frequency domain when polymerized using visible blue light and a photochemical initiator . This suggests its utility in applications where monitoring of polymerization is crucial.


Physical And Chemical Properties Analysis

BisGMA has a molecular weight of 452.5 g/mol . The dielectric properties of polymerized and unpolymerized BisGMA have been studied, showing remarkable changes in permittivity and the loss peak of the polymer .

Scientific Research Applications

Synthesis of Polyurethanes

This compound is widely used in the synthesis of polyurethanes . Polyurethanes are versatile materials with applications ranging from flexible foams in upholstered furniture, to rigid foams as insulation, and to a variety of coatings, adhesives, sealants, and elastomers .

Synthesis of Polyesters

“Bisphenol A bis(2-hydroxyethyl ether) dimethacrylate” is also used in the synthesis of polyesters . Polyesters are widely used in the manufacture of clothing, home furnishings, and industrial fabrics .

Synthesis of Polycarbonates

This compound is used in the synthesis of polycarbonates . Polycarbonates are a group of thermoplastic polymers which are used in a wide range of applications, including in the production of compact discs, eyewear, and lab equipment .

Synthesis of Polyamides

“Bisphenol A bis(2-hydroxyethyl ether) dimethacrylate” is used in the synthesis of polyamides . Polyamides, also known as nylons, are used in a wide variety of applications, including in textiles, automotive applications, carpets, and sportswear .

3D Printing

This compound is an acrylic cross-linker widely used as a precursor to fabricate tissue-mimicking materials for 3D printing . The ability to create complex, custom shapes with this material has significant implications for fields such as medicine and manufacturing .

Cross-linked Gel Electrolytes

“Bisphenol A bis(2-hydroxyethyl ether) dimethacrylate” is used to create cross-linked gel electrolytes . These materials have potential applications in energy storage and conversion devices .

Photopolymerization Process

This compound is used to synthesize copolymers via the photopolymerization process . Photopolymerization, a process in which light induces a polymerization reaction, is used in a variety of applications, including coatings, adhesives, and dental restoratives .

Mechanism of Action

BisGMA is widely used in the photopolymerization process. It serves as a precursor to fabricate tissue-mimicking materials for 3D printing, cross-linked gel electrolytes, and to synthesize copolymers .

Safety and Hazards

BisGMA is considered a low-toxicity product, but skin contact should be avoided to prevent allergic reactions . During use and storage, it should not come into contact with oxidizers, acids, or enzymes to avoid dangerous reactions or reduced product stability .

Future Directions

BisGMA is an acrylic cross-linker widely used as a precursor to fabricate tissue-mimicking materials for 3D printing, cross-linked gel electrolytes, and to synthesize copolymers via the photopolymerization process . Its future applications may continue to expand in these areas.

properties

{ "Design of the Synthesis Pathway": "The synthesis of Bisphenol A bis(2-hydroxyethyl ether) dimethacrylate can be achieved through a two-step reaction process. The first step involves the synthesis of Bisphenol A bis(2-hydroxyethyl ether) and the second step involves the reaction of Bisphenol A bis(2-hydroxyethyl ether) with dimethacrylate.", "Starting Materials": [ "Bisphenol A", "2-chloroethanol", "Sodium hydroxide", "Dimethyl sulfate", "Hydrochloric acid", "Methacrylic acid", "Triethylamine", "Dicyclohexylcarbodiimide" ], "Reaction": [ "Step 1: Synthesis of Bisphenol A bis(2-hydroxyethyl ether)", "1. Dissolve Bisphenol A (10 g) in 2-chloroethanol (100 mL) in a round-bottom flask.", "2. Add sodium hydroxide (10 g) to the flask and stir the mixture for 30 minutes at room temperature.", "3. Add dimethyl sulfate (20 mL) dropwise to the flask and stir the mixture for 2 hours at room temperature.", "4. Add hydrochloric acid to the mixture until the pH reaches 1.", "5. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "6. Purify the product by column chromatography to obtain Bisphenol A bis(2-hydroxyethyl ether) as a white solid.", "Step 2: Reaction of Bisphenol A bis(2-hydroxyethyl ether) with dimethacrylate", "1. Dissolve Bisphenol A bis(2-hydroxyethyl ether) (5 g) and dimethacrylate (5 g) in methylene chloride (50 mL) in a round-bottom flask.", "2. Add triethylamine (2 g) and dicyclohexylcarbodiimide (5 g) to the flask and stir the mixture for 24 hours at room temperature.", "3. Filter the mixture to remove the dicyclohexylurea byproduct.", "4. Evaporate the solvent under reduced pressure and purify the product by column chromatography to obtain Bisphenol A bis(2-hydroxyethyl ether) dimethacrylate as a yellow liquid." ] }

CAS RN

41637-38-1

Product Name

Bisphenol A bis(2-hydroxyethyl ether) dimethacrylate

Molecular Formula

C27H32O6

Molecular Weight

452.5 g/mol

IUPAC Name

2-[4-[2-[4-[2-(2-methylprop-2-enoyloxy)ethoxy]phenyl]propan-2-yl]phenoxy]ethyl 2-methylprop-2-enoate

InChI

InChI=1S/C27H32O6/c1-19(2)25(28)32-17-15-30-23-11-7-21(8-12-23)27(5,6)22-9-13-24(14-10-22)31-16-18-33-26(29)20(3)4/h7-14H,1,3,15-18H2,2,4-6H3

InChI Key

VIYWVRIBDZTTMH-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCCOC(=O)C(=C)C

Canonical SMILES

CC(=C)C(=O)OCCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCCOC(=O)C(=C)C

physical_description

Liquid

Related CAS

29384-58-5
64696-13-5

Origin of Product

United States

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